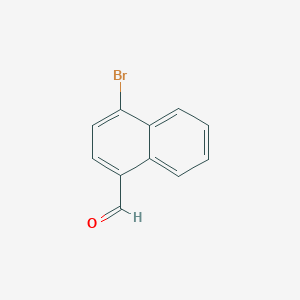

4-Bromo-1-naphthaldehyde

Description

Properties

IUPAC Name |

4-bromonaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SESASPRCAIMYLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405106 | |

| Record name | 4-Bromo-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50672-84-9 | |

| Record name | 4-Bromo-1-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-naphthaldehyde: Properties, Structure, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

4-Bromo-1-naphthaldehyde is a pivotal synthetic intermediate, distinguished by its unique bifunctional structure comprising a naphthalene core, a reactive aldehyde group, and a versatile bromine substituent. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed structural information, and significant applications in organic synthesis, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. We will delve into the causality behind experimental choices for its synthesis and key reactions, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

Introduction

This compound (CAS No. 50672-84-9) has emerged as a valuable building block in the landscape of modern organic synthesis. Its utility stems from the orthogonal reactivity of its two functional groups: the aldehyde, which is amenable to a wide range of nucleophilic additions and condensation reactions, and the bromo group, which serves as a handle for various cross-coupling reactions. This dual functionality allows for the stepwise and controlled elaboration of complex molecular architectures, making it a sought-after precursor in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. This guide aims to be an in-depth resource for scientists, providing not only the fundamental properties of this compound but also practical, actionable insights into its synthetic manipulation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, including aspects of reaction setup, purification, and storage.

Physical Data

| Property | Value | Source |

| Molecular Formula | C₁₁H₇BrO | [1][2] |

| Molecular Weight | 235.08 g/mol | [1][3] |

| Appearance | Off-white to pale beige solid | [4] |

| Melting Point | 250 °C | [4] |

| Boiling Point | 359.4 ± 25.0 °C (Predicted) | [4] |

| Solubility | Slightly soluble in chloroform and methanol | [4] |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [4][5] |

Note: The predicted boiling point suggests that purification by distillation would require high vacuum to prevent decomposition.

Structural Representation

The structure of this compound is characterized by a naphthalene ring system with a bromine atom at the 4-position and an aldehyde group at the 1-position.

Caption: 2D Structure of this compound.

Spectroscopic Data for Structural Elucidation

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): A prominent molecular ion peak would be expected due to the stable aromatic system. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum should exhibit a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensity.

-

m/z for C₁₁H₇⁷⁹BrO: ~233.97

-

m/z for C₁₁H₇⁸¹BrO: ~235.97

-

-

Predicted Fragmentation: PubChem provides predicted collision cross-section data for various adducts, which can be useful in LC-MS analyses.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would be expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the six protons on the naphthalene ring system, and a distinct singlet for the aldehyde proton further downfield (around 10.0 ppm). The coupling patterns of the aromatic protons would be complex due to the substitution pattern.

-

¹³C NMR: The spectrum should display 11 distinct signals for the carbon atoms. The aldehyde carbonyl carbon would appear significantly downfield (in the range of 190-200 ppm). The carbon bearing the bromine atom would also be shifted, and its signal intensity may be reduced due to the quadrupolar effect of the bromine nucleus.

Infrared (IR) Spectroscopy

-

Key Absorptions:

-

C=O stretch (aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.

-

C-H stretch (aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C stretches: Multiple bands of variable intensity would be observed in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹, is expected.

-

Synthesis of this compound

A common and scalable synthesis of this compound involves the Sommelet reaction of 1-bromo-4-(bromomethyl)naphthalene. This method provides a reliable route to the desired aldehyde with good yields.

Synthetic Protocol: Sommelet Reaction

This protocol is adapted from a procedure described for the synthesis of this compound.[4]

Step-by-step methodology:

-

Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 318 g of 1-bromo-4-(bromomethyl)naphthalene, 371.5 g of hexamethylenetetramine, 795 g of glacial acetic acid, and 795 g of water.

-

Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion of the reaction (as indicated by TLC), rapidly add 636 g of concentrated hydrochloric acid dropwise over a period of 30 minutes.

-

Precipitation and Isolation: Cool the reaction mixture to room temperature. Add 4 liters of water and continue stirring for 3 hours to ensure complete precipitation of the product.

-

Purification: Collect the solid product by filtration. The crude product is then purified by pulping with 2 liters of water for 2 hours, followed by filtration. The filter cake is washed twice with water.

-

Drying and Recrystallization: The product is dried at 40 °C. For further purification, the dried product can be recrystallized from ethanol to yield this compound as an off-white to pale beige solid.

Causality behind experimental choices: The use of hexamethylenetetramine in the Sommelet reaction forms a quaternary ammonium salt with the benzylic bromide. Subsequent hydrolysis with acid cleaves this intermediate to furnish the aldehyde. The biphasic system of acetic acid and water facilitates the dissolution of both the organic substrate and the inorganic reagents.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic versatility of this compound is rooted in the distinct reactivity of its aldehyde and bromo functionalities.

Reactions of the Aldehyde Group

The aldehyde group is a classic electrophilic center, readily undergoing reactions such as:

-

Condensation Reactions: It serves as a key electrophile in Claisen-Schmidt condensations to form chalcones, which are precursors to flavones and other biologically active heterocyclic systems.[1]

-

Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for the formation of substituted alkenes.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, further expanding its synthetic utility.

Reactions of the Bromo Group

The C-Br bond on the electron-rich naphthalene ring is an ideal site for transition-metal-catalyzed cross-coupling reactions, including:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or their esters to form C-C bonds, enabling the synthesis of biaryl compounds.

-

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

-

Sonogashira Coupling: Coupling with terminal alkynes to form aryl alkynes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

Application in the Synthesis of Nabumetone

A notable application of naphthalene-based building blocks is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. While this compound is not a direct precursor in the most common industrial syntheses of Nabumetone, its structural motif is highly relevant.[9][10][11] The synthesis of Nabumetone often involves intermediates that could potentially be derived from this compound through a series of functional group interconversions. For instance, a Wittig reaction on this compound followed by further transformations could, in principle, lead to the butanone side chain of Nabumetone.

Detailed Protocol: Synthesis of a Chalcone Derivative

The synthesis of chalcones is a prominent application of this compound, leveraging the reactivity of its aldehyde group. These compounds are known for their antimicrobial and other biological activities.[1] The following is a representative protocol for a Claisen-Schmidt condensation.

Step-by-step methodology for the synthesis of 1-(Aryl)-3-(4-bromo-1-naphthyl)prop-2-en-1-one:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of this compound and 1.0 equivalent of a substituted acetophenone in ethanol.

-

Base Addition: Cool the mixture in an ice bath and add a solution of sodium hydroxide or potassium hydroxide in water or ethanol dropwise with vigorous stirring.

-

Reaction: Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials. The formation of a precipitate is often observed.

-

Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.

-

Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.

Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly versatile and valuable intermediate for the synthesis of complex organic molecules. Its bifunctional nature allows for a wide array of chemical transformations, making it a key building block in the development of pharmaceuticals, agrochemicals, and functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, along with practical protocols and safety information, to assist researchers in harnessing the full synthetic potential of this important compound. The continued exploration of the reactivity of this compound is expected to lead to the discovery of novel molecules with significant biological and material properties.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of this compound.

- EP0792860A1 - Process for the synthesis of nabumetone - Google Patents. (1997).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Srinivasulu, G., Raghupathi Reddy, A., Nagaraju, Ch., Pratap Reddy, P., & Satyanarayana Reddy, M. (2005). A convenient synthesis of Nabumetone-An anti-inflammatory drug candidate. Indian Journal of Chemistry - Section B, 44(1), 207-208. Retrieved from [Link]

-

International Journal of Advance Research, Science and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]

-

Kappe, C. O., et al. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Organic Process Research & Development, 15(4), 845-856. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H7BrO). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C11H7BrO). Retrieved from [Link]

Sources

- 1. This compound | C11H7BrO | CID 4640413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-1-napthaldehyde | 50672-84-9 | ACA67284 [biosynth.com]

- 4. 1-broMo-4-phthaldehyde | 50672-84-9 [chemicalbook.com]

- 5. 50672-84-9|this compound|BLD Pharm [bldpharm.com]

- 6. US5750793A - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 7. 50672-84-9 | this compound | Aryls | Ambeed.com [ambeed.com]

- 8. PubChemLite - this compound (C11H7BrO) [pubchemlite.lcsb.uni.lu]

- 9. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 10. scispace.com [scispace.com]

- 11. moodle2.units.it [moodle2.units.it]

An In-Depth Technical Guide to 4-Bromo-1-naphthaldehyde (CAS: 50672-84-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-1-naphthaldehyde

This compound, with the CAS number 50672-84-9, is a pivotal bifunctional molecule in the landscape of modern organic synthesis.[1][2] Its unique structure, featuring a naphthalene core substituted with both a reactive aldehyde group and a versatile bromine atom, positions it as a highly sought-after intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[3] The strategic placement of the bromo and formyl functionalities allows for sequential and diverse chemical transformations, making it a cornerstone building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, supported by detailed experimental protocols and mechanistic insights.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 50672-84-9 | [4][5] |

| Molecular Formula | C₁₁H₇BrO | [4][5] |

| Molecular Weight | 235.08 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 83 °C | [3] |

| Synonyms | 4-bromonaphthalene-1-carbaldehyde, 1-Naphthalenecarboxaldehyde, 4-bromo- | [5] |

Spectroscopic Characterization: The Fingerprint of a Molecule

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (a singlet significantly downfield, likely around 10 ppm) and the aromatic protons on the naphthalene ring. The coupling patterns of the aromatic protons would provide detailed information about their substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will exhibit a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 190-200 ppm). The remaining signals will correspond to the carbon atoms of the naphthalene ring, with their chemical shifts influenced by the bromine and aldehyde substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. The spectrum will also show characteristic peaks for C-H stretching and bending of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity of M and M+2 peaks) will be a key feature in identifying the presence of a single bromine atom in the molecule.[6] Fragmentation patterns would likely involve the loss of the formyl group (CHO) and the bromine atom.[7][8]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is a critical aspect of its utility. While various synthetic routes may exist, a common and effective method involves the oxidation of a precursor.

Experimental Protocol: Synthesis from a Naphthalene Precursor

A plausible synthetic route involves the oxidation of a suitable precursor, such as 4-bromo-1-(bromomethyl)naphthalene. The following is a representative protocol based on established organic chemistry principles.

Workflow for the Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Key Applications in Organic Synthesis

The dual reactivity of this compound makes it a valuable synthon for a variety of important chemical transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the naphthalene ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11][12][13] This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl compounds which are prevalent in many pharmaceutical agents.[13][14]

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling with an Arylboronic Acid

-

Reaction Setup: In a reaction vessel purged with an inert gas, combine this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).[11]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture, add water, and extract the product with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Wittig Reaction

The aldehyde functionality of this compound readily undergoes the Wittig reaction to form alkenes.[15] This reaction is a powerful tool for the stereoselective synthesis of carbon-carbon double bonds.[15]

Mechanism of the Wittig Reaction

Caption: A simplified mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction with a Phosphonium Ylide

-

Ylide Preparation: Prepare the phosphonium ylide by treating the corresponding phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium) in an anhydrous solvent (e.g., THF) under an inert atmosphere.[15]

-

Reaction: Cool the ylide solution and add a solution of this compound in the same solvent dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-

Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

Claisen-Schmidt Condensation for Chalcone Synthesis

This compound can serve as the aldehyde component in the Claisen-Schmidt condensation to synthesize chalcones.[1][9][16][17][18][19] Chalcones are a class of compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][18]

Experimental Protocol: Synthesis of a Chalcone Derivative

-

Reaction Setup: Dissolve this compound (1 equivalent) and an appropriate acetophenone derivative (e.g., 4-aminoacetophenone, 1 equivalent) in ethanol.[1]

-

Reaction: Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred mixture.[17] Continue stirring at room temperature for several hours. The formation of a precipitate often indicates product formation.

-

Work-up: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the crude chalcone.

-

Purification: Collect the solid by filtration, wash with water until neutral, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and valuable building block in organic synthesis. Its ability to undergo a wide range of chemical transformations, including Suzuki-Miyaura couplings, Wittig reactions, and Claisen-Schmidt condensations, makes it an indispensable tool for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to empower researchers and scientists to effectively utilize this important chemical intermediate in their synthetic endeavors.

References

[20] Supporting Information for a scientific article. (n.d.). Retrieved from a scientific journal's supplementary materials. A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.). Science and Education Publishing. Synthesis of Some 4'-Amino Chalcones and their Antiinflammatory and Antimicrobial Activity. (n.d.). Retrieved from a scientific journal. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. (2022). Molecules. Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Synthesis and Characterization of Some Chalcone Derivatives. (n.d.). Science Alert. SYNTHESIS OF CHALCONES. (n.d.). JETIR. Experiment 14: Suzuki Coupling. (2025). University of Wisconsin-Madison, Department of Chemistry. this compound. (n.d.). PubChem. 50672-84-9|this compound|BLD Pharm. (n.d.). BLD Pharm. Synthesis of New 4′-amino chalcones and their anti-inflammatory and antimicrobial activity. (2025). Retrieved from a scientific journal. Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses. Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. (n.d.). Benchchem. Wittig Reaction Experiment Part 2: Reaction and Product Isolation. (2020). YouTube. Application Notes and Protocols: Solvent Effects on (4-Bromo-2,5-dimethoxyphenyl)boronic Acid Reactions. (n.d.). Benchchem. SYNTHESIS OF CHALCONES. (n.d.). JETIR. 4-Bromo-1-naphthylamine(2298-07-9) 13C NMR spectrum. (n.d.). ChemicalBook. 4-Bromo-1-napthaldehyde | 50672-84-9. (n.d.). Biosynth. Benzaldehyde, 4-bromo-. (n.d.). NIST WebBook. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Application Notes and Protocols: Suzuki Coupling Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene. (n.d.). Benchchem. A Comparative Guide to the 1H NMR Spectrum of 4-Bromo-1-butyne and Its Analogs. (n.d.). Benchchem. Wittig Reaction Experiment Part 1, Prelab. (2020). YouTube. this compound. (n.d.). CymitQuimica. Benzaldehyde, 4-bromo- - Mass spectrum (electron ionization). (n.d.). NIST WebBook. Analysis of Volatile Flavour Compounds by Proton Transfer Reaction-Mass Spectrometry: Fragmentation Patterns and Discrimination Between Isobaric and Isomeric Compounds. (2025). ResearchGate. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). YouTube.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. 50672-84-9|this compound|BLD Pharm [bldpharm.com]

- 3. 4-Bromo-1-napthaldehyde | 50672-84-9 | ACA67284 [biosynth.com]

- 4. This compound | C11H7BrO | CID 4640413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Benzaldehyde, 4-bromo- [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Experiment 14: Suzuki Coupling – Department of Chemistry – UW–Madison [chem.wisc.edu]

- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 16. scialert.net [scialert.net]

- 17. 4-Bromo-1,8-naphthalic anhydride(81-86-7) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. jetir.org [jetir.org]

- 20. rsc.org [rsc.org]

Part 1: Core Molecular Profile and Physicochemical Characteristics

An In-Depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-naphthaldehyde

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. It moves beyond a simple data sheet to provide in-depth analysis, field-proven insights into its handling and synthesis, and a predictive overview of its analytical characterization. The structure of this document is designed to logically flow from fundamental properties to practical application, ensuring a thorough understanding of this versatile chemical intermediate.

This compound is a key aromatic building block whose utility is derived from its unique bifunctional nature: a reactive aldehyde group and a bromine-substituted naphthalene core.[1] This structure makes it an invaluable precursor in diverse fields, from the development of novel antimicrobial agents to the synthesis of advanced materials for organic electronics.[1][2][3]

1.1: Chemical Identity

A precise understanding of the compound's identity is the foundation of any rigorous scientific work. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 50672-84-9 | [2][4][5] |

| Molecular Formula | C₁₁H₇BrO | [4][5][6] |

| Molecular Weight | 235.08 g/mol | [4][5] |

| IUPAC Name | 4-bromonaphthalene-1-carbaldehyde | [1][5][7] |

| Common Synonyms | 4-bromo-1-naphthalenecarboxaldehyde | [6][8] |

1.2: Physical and Chemical Properties

The physical properties of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source(s) | Notes |

| Appearance | Solid, Off-White to Pale Beige Powder | [6][7][8] | |

| Melting Point | 83 °C | [4] | A significantly higher melting point of 250 °C is noted by one supplier[8]; however, this is considered an outlier. Empirical verification is recommended. |

| Boiling Point | 359.4 ± 25.0 °C (Predicted) | [8] | This is a predicted value; vacuum distillation would be required to prevent decomposition. |

| Solubility | Slightly soluble in Chloroform and Methanol | [8] | Generally soluble in common organic solvents. |

| Flash Point | 83 °C | [4] | The reporting of a flash point identical to the melting point is unusual and may be erroneous. Users should consult a detailed Safety Data Sheet (SDS). |

| Purity | Typically ≥95% | [6][7] |

Part 2: Spectroscopic Characterization - A Predictive Analysis

Confirming the identity and purity of this compound is critical. While raw spectra are lot-specific, a senior scientist can predict the expected spectral features with high confidence based on the molecular structure. This predictive framework serves as a self-validating system for experimental results.

-

¹H NMR (Proton NMR): The proton spectrum will be highly characteristic. The aldehyde proton (-CHO) is the most telling signal, expected as a singlet significantly downfield (δ > 10.0 ppm) due to the powerful deshielding effect of the carbonyl group's magnetic anisotropy. The seven aromatic protons on the naphthalene ring will appear in the δ 7.5-9.0 ppm region, exhibiting complex splitting patterns (doublets, triplets, and multiplets) based on their coupling with neighboring protons.

-

¹³C NMR (Carbon NMR): The spectrum should display 11 distinct signals corresponding to the unique carbon atoms. The carbonyl carbon of the aldehyde will be the most downfield signal, typically around δ 190 ppm. The carbon atom directly bonded to the bromine (C4) will be identifiable in the aromatic region (δ ~120-140 ppm), with its chemical shift influenced by the halogen's electronegativity. The remaining nine aromatic carbons will populate the δ 120-145 ppm range.

-

FT-IR (Infrared Spectroscopy): The IR spectrum provides an immediate confirmation of the key functional groups. The most prominent and unambiguous peak will be the strong, sharp C=O stretch of the aldehyde functional group, expected around 1700-1710 cm⁻¹ .[9] Other key features include aromatic C=C stretching vibrations in the 1500-1600 cm⁻¹ region and sp² C-H stretches appearing just above 3000 cm⁻¹. Two weaker, but diagnostic, aldehyde C-H stretching bands (Fermi doublets) are anticipated near 2720 and 2820 cm⁻¹.[9]

-

Mass Spectrometry (MS): The mass spectrum offers definitive proof of molecular weight and elemental composition. In electron ionization (EI-MS), the molecular ion peak (M⁺) will be observed at m/z 234/236. The most crucial feature for validation is the M+2 peak . Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will exhibit two peaks of nearly equal intensity (a 1:1 ratio) at m/z 234 and m/z 236, which is a definitive signature for a monobrominated compound.[10]

Part 3: Synthesis and Safe Handling Protocols

3.1: Experimental Protocol: Synthesis via Sommelet Reaction

A reliable method for the preparation of this compound is the Sommelet reaction, starting from 1-bromo-4-(bromomethyl)naphthalene.[8] This protocol is robust and provides a good yield.

Causality Behind Experimental Choices:

-

Hexamethylenetetramine: This reagent acts as a formyl anion equivalent. It first reacts with the benzylic bromide to form a stable quaternary ammonium salt.

-

Acetic Acid/Water: This aqueous acidic medium is crucial for the hydrolysis of the intermediate formed from the ammonium salt, which ultimately releases the aldehyde product.

-

Concentrated HCl: The addition of strong acid facilitates the final hydrolysis step and helps precipitate the organic product from the aqueous solution.

-

Ethanol Recrystallization: This is a standard purification step to remove unreacted starting materials and byproducts, yielding the final product with high purity.

Step-by-Step Methodology: [8]

-

Reaction Setup: To a 3L three-necked flask, add 1-bromo-4-(bromomethyl)naphthalene (318 g), hexamethylenetetramine (371.5 g), glacial acetic acid (795 g), and water (795 g).

-

Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Hydrolysis: Upon completion, rapidly add concentrated hydrochloric acid (636 g) dropwise over 30 minutes.

-

Precipitation: Cool the reaction mixture to room temperature. Add 4 L of water and stir continuously for 3 hours to ensure complete precipitation of the product.

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake by creating a slurry with 2 L of water, stirring for 2 hours, and filtering again. Wash the final cake twice with water.

-

Drying and Purification: Dry the crude product at 40 °C. Recrystallize the dried solid from ethanol (318 g) to yield pure this compound.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Bromo-1-napthaldehyde | 50672-84-9 | ACA67284 [biosynth.com]

- 5. This compound | C11H7BrO | CID 4640413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. This compound | 50672-84-9 [sigmaaldrich.com]

- 8. 1-broMo-4-phthaldehyde | 50672-84-9 [chemicalbook.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. youtube.com [youtube.com]

An In-Depth Technical Guide to 4-Bromo-1-naphthaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-bromo-1-naphthaldehyde, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its fundamental properties, synthesis, characteristic reactivity, and significant applications, particularly in the synthesis of bioactive compounds.

Core Properties of this compound

This compound is a solid, aromatic aldehyde that serves as a versatile building block in organic synthesis. Its structure, featuring a naphthalene core with a bromine substituent and an aldehyde functional group, provides two reactive centers for a variety of chemical transformations.

Below is a summary of its key physical and chemical properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇BrO | [1][2] |

| Molecular Weight | 235.08 g/mol | [2][3] |

| CAS Number | 50672-84-9 | [4] |

| Appearance | Solid | [4] |

| IUPAC Name | 4-bromonaphthalene-1-carbaldehyde | [2] |

Synthesis of this compound

The synthesis of this compound is critical for ensuring high purity and yield for its subsequent applications. A common and effective method is the Sommelet reaction, which involves the conversion of a benzyl halide to an aldehyde using hexamethylenetetramine.

Experimental Protocol: Sommelet Reaction

This protocol is adapted from established synthetic procedures. The causality behind using hexamethylenetetramine lies in its ability to form a quaternary ammonium salt with the benzylic bromide, which upon hydrolysis, yields the desired aldehyde. The acidic workup is crucial for the hydrolysis of the intermediate imine.

Materials:

-

1-Bromo-4-(bromomethyl)naphthalene

-

Hexamethylenetetramine

-

Glacial acetic acid

-

Water

-

Concentrated hydrochloric acid

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask, combine 1-bromo-4-(bromomethyl)naphthalene, hexamethylenetetramine, glacial acetic acid, and water.

-

Heat the mixture to reflux at 100°C for 3 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, rapidly add concentrated hydrochloric acid dropwise over 30 minutes.

-

Cool the reaction mixture to room temperature and add water to precipitate the crude product.

-

Stir the mixture continuously for 3 hours.

-

Collect the solid product by filtration.

-

Purify the crude product by pulping with water, followed by filtration.

-

Wash the filter cake with water and dry.

-

Recrystallize the dried product from ethanol to yield pure this compound.

Chemical Reactivity and Key Reactions

The dual functionality of this compound—an electrophilic aldehyde and a brominated aromatic ring—makes it a valuable synthon. It can undergo reactions at both sites, allowing for the construction of complex molecular architectures.

Claisen-Schmidt Condensation for Chalcone Synthesis

A significant application of this compound is in the synthesis of chalcones, which are precursors to flavonoids and are known for their antimicrobial and other biological activities.[5][6] This reaction involves the base-catalyzed condensation of the aldehyde with a ketone.

General Protocol:

-

Dissolve this compound and an appropriate ketone in ethanol.

-

Add a solution of a strong base, such as potassium hydroxide, dropwise.

-

Stir the reaction mixture at room temperature until completion.

-

The resulting chalcone can then be isolated and purified.

Wittig Reaction

The aldehyde group readily undergoes the Wittig reaction to form alkenes. This allows for the extension of the carbon chain and the introduction of a double bond with high regioselectivity. The reaction involves a phosphonium ylide, which attacks the electrophilic carbonyl carbon.

Suzuki Coupling

The bromo-substituent on the naphthalene ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of biaryl compounds. The reaction typically involves an organoboron reagent in the presence of a palladium catalyst and a base.

Applications in Drug Development and Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of various pharmacologically active molecules.[5] Its utility stems from its ability to serve as a scaffold for the construction of more complex structures.

-

Antimicrobial Agents: As previously mentioned, it is a key precursor in the synthesis of chalcones and flavones, which have demonstrated significant antimicrobial properties.[6]

-

Anticancer Agents: The naphthalene core is a feature of some anticancer agents, and this compound can be used as a starting material for the synthesis of novel naphthalene-based therapeutic candidates.

Spectroscopic Characterization

-

¹H NMR: The spectrum would show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the protons on the naphthalene ring, and a distinct singlet for the aldehyde proton at a downfield chemical shift (around 10.0 ppm).

-

¹³C NMR: The spectrum would exhibit signals for the aromatic carbons, with the carbon of the carbonyl group appearing at a characteristic downfield position (around 190 ppm).

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde would be prominent, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazards: It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]

-

Precautions: Avoid contact with skin, eyes, and clothing. Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[1]

Conclusion

This compound is a chemical intermediate of significant value in organic synthesis, particularly for applications in drug discovery and materials science. Its dual reactivity allows for a wide range of chemical modifications, making it a versatile building block for the synthesis of complex molecules with potential therapeutic benefits. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in research and development.

References

-

PubChem. This compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Exploring the Synthesis and Applications of this compound. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Role of this compound in Antimicrobial Compound Development. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4-Bromo-1-naphthaldehyde from 1-Bromonaphthalene

Executive Summary

4-Bromo-1-naphthaldehyde is a pivotal intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and materials.[1] Its unique structure, featuring a naphthalene core with strategically placed bromo and formyl groups, offers significant synthetic versatility. This guide provides an in-depth technical analysis of the primary methodologies for synthesizing this compound from the readily available precursor, 1-bromonaphthalene. We will explore two principal, field-proven strategies: direct electrophilic formylation via the Vilsmeier-Haack reaction and a regiochemically precise route involving organometallic intermediates. This document furnishes detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis to empower researchers and development professionals in selecting and executing the optimal synthetic pathway for their specific needs.

Introduction: The Strategic Importance of this compound

In the landscape of organic synthesis, substituted naphthaldehydes are cornerstone building blocks. This compound (CAS No: 50672-84-9) stands out due to its bifunctional nature. The aldehyde group serves as a versatile handle for constructing carbon-carbon and carbon-heteroatom bonds through reactions like Wittig, aldol, and reductive amination. The bromo substituent is not merely a placeholder; it is a key functional group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex molecular fragments. This dual reactivity makes it an invaluable precursor for complex drug molecules, including novel antimicrobial agents, and for the development of advanced crop protection agents.[1] The reliable and efficient synthesis of this intermediate is, therefore, a critical upstream process for numerous research and development programs.

Synthetic Strategies: A Comparative Overview

The conversion of 1-bromonaphthalene to this compound involves the introduction of a formyl group (-CHO) onto the naphthalene ring. The primary challenge lies in achieving high regioselectivity for the C-4 position. The bromine atom at C-1 is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, but it is also an ortho, para-director. The naphthalene ring system itself preferentially undergoes electrophilic substitution at the α-position (C1, C4, C5, C8). With C-1 occupied, the C-4 position becomes a highly favored site for electrophilic attack, influenced by both electronic direction from the bromine and the inherent reactivity of the naphthalene core.

Two dominant strategies have emerged for this transformation:

-

Vilsmeier-Haack Formylation: An electrophilic aromatic substitution that utilizes a pre-formed Vilsmeier reagent to directly introduce the formyl group.[2][3]

-

Formylation via Organometallic Intermediates: A strategy that leverages the bromine atom to generate a nucleophilic organometallic species (organolithium or Grignard reagent), which then reacts with a formylating agent.[4][5]

This guide will dissect each approach, providing the necessary technical depth for practical application.

Method 1: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6] While the bromine atom on 1-bromonaphthalene is deactivating, the polycyclic aromatic system is sufficiently nucleophilic to undergo this reaction under appropriate conditions.

Principle and Mechanism

The reaction proceeds in two main stages. First, a substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride, most commonly phosphorus oxychloride (POCl₃), to generate a highly electrophilic chloromethyliminium salt known as the Vilsmeier reagent .[7][8]

In the second stage, the electron-rich naphthalene ring of 1-bromonaphthalene attacks the electrophilic carbon of the Vilsmeier reagent. This electrophilic aromatic substitution occurs preferentially at the C-4 position due to the directing effect of the C-1 bromine atom and the inherent reactivity of the naphthalene α-position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, this compound.[6]

Caption: Mechanism of the Vilsmeier-Haack formylation.

Experimental Protocol

This protocol is adapted from standard procedures for the Vilsmeier-Haack formylation of activated aromatic systems.[9]

Reagents & Equipment:

-

1-Bromonaphthalene (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (Solvent and Reagent)

-

Phosphorus oxychloride (POCl₃) (1.5 equiv)

-

Dichloromethane (DCM, optional solvent)

-

Saturated aqueous sodium acetate solution

-

Crushed ice

-

Round-bottomed flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

-

Reagent Preparation: In a three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, place anhydrous DMF (e.g., 5 mL per 1 g of 1-bromonaphthalene). Cool the flask in an ice bath to 0 °C.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.5 equiv) dropwise to the cold DMF with vigorous stirring. The addition should be slow to control the exothermic reaction. An opaque, often yellowish complex will form. Stir the mixture at 0 °C for 30-60 minutes after addition is complete.

-

Substrate Addition: Dissolve 1-bromonaphthalene (1.0 equiv) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent mixture, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture on a water bath to 60-80 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

-

Workup (Hydrolysis): Cool the reaction mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with stirring. This hydrolysis step is highly exothermic.

-

Neutralization: Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH reaches 6-7. The product will often precipitate as a solid.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol or hexane to remove residual impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by silica gel column chromatography.[10]

Process Workflow

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

Discussion of Critical Parameters

-

Anhydrous Conditions: The formation of the Vilsmeier reagent is sensitive to moisture. Using anhydrous DMF and protecting the reaction from atmospheric moisture is critical for achieving high yields.

-

Stoichiometry: An excess of the Vilsmeier reagent (typically 1.2-2.0 equivalents) is used to drive the reaction to completion.

-

Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and must be cooled to prevent degradation. The subsequent reaction with 1-bromonaphthalene may require heating to overcome the activation energy, as the substrate is only moderately activated.

-

Workup: The hydrolysis of the intermediate iminium salt and unreacted POCl₃ is highly exothermic and must be performed with caution by pouring the reaction mixture into ice.

Method 2: Formylation via Organometallic Intermediates

This strategy offers superior regiochemical control, as the formyl group is introduced at the exact position previously occupied by a halogen. The most common approach involves a lithium-halogen exchange.

Principle and Mechanism

The core of this method is the transformation of the electrophilic C-Br bond in 1-bromonaphthalene into a nucleophilic C-Li bond. This is typically achieved through a lithium-halogen exchange reaction with an alkyllithium reagent, such as n-butyllithium (n-BuLi), at low temperatures.[5][11]

The resulting 1-naphthyllithium is a powerful nucleophile. It readily attacks the electrophilic carbonyl carbon of DMF. This addition forms a tetrahedral intermediate, a lithium hemiaminal alkoxide. This intermediate is stable at low temperatures but is readily hydrolyzed during aqueous workup to liberate the desired this compound. The use of 1-bromonaphthalene directly leads to 1-naphthaldehyde. To obtain the 4-bromo isomer, one would need to start with 1,4-dibromonaphthalene and perform a selective monolithiation-formylation, which is a more complex undertaking.

A more direct and highly regioselective pathway to This compound from 1-bromonaphthalene involves a directed ortho-metalation. However, the bromine atom is not a strong directing group for lithiation. A more practical organometallic approach is the Bouveault aldehyde synthesis , which involves forming a Grignard reagent.[4][12] 1-bromonaphthalene readily forms a Grignard reagent (1-naphthylmagnesium bromide).[13] This Grignard reagent can then be formylated with DMF. The challenge remains regioselectivity; to get the 4-bromo product, one must formylate at the 4-position.

Therefore, the most logical organometallic route starting from 1-bromonaphthalene is to first introduce the bromo group at the 4-position to form 1,4-dibromonaphthalene, followed by a selective metal-halogen exchange at the more reactive 1-position.

Caption: Mechanism for formylation via a lithiated intermediate.

Experimental Protocol (Illustrative for Lithiation-Formylation)

This protocol outlines the formylation of an aryl bromide. Note: This procedure requires stringent anhydrous and inert atmosphere techniques.

Reagents & Equipment:

-

Aryl Bromide (e.g., 1,4-dibromonaphthalene) (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Schlenk line or glovebox, oven-dried glassware, syringes, dry ice/acetone bath

Procedure:

-

Setup: Assemble oven-dried glassware under a positive pressure of argon or nitrogen.

-

Dissolution: In a Schlenk flask, dissolve the aryl bromide (1.0 equiv) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe over 15 minutes. Stir the mixture at -78 °C for 1 hour. A color change often indicates the formation of the organolithium species.

-

Formylation: Add anhydrous DMF (1.2 equiv) dropwise via syringe, keeping the temperature at -78 °C. Stir for an additional 1-2 hours at this temperature.

-

Quenching: While still cold, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water and diethyl ether. Separate the layers and extract the aqueous layer twice more with ether.

-

Washing & Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography or recrystallization.

Process Workflow

Caption: Experimental workflow for lithiation-formylation.

Comparative Analysis and Method Selection

The choice between the Vilsmeier-Haack and organometallic routes depends on several factors, including available equipment, scale, and the cost of reagents.

| Feature | Vilsmeier-Haack Formylation | Organometallic Formylation (Lithiation) |

| Regioselectivity | Good to excellent; electronically directed to C-4. | Excellent; defined by starting material (requires 1,4-dibromonaphthalene for this target). |

| Reagents | POCl₃, DMF. Moderately hazardous. | n-BuLi, DMF. Pyrophoric and moisture-sensitive. |

| Conditions | 0 °C to ~80 °C. Standard glassware. | -78 °C. Requires strict inert atmosphere techniques (Schlenk line). |

| Scalability | Generally easier and safer to scale up. | Challenging to scale due to pyrophoric reagents and cryogenic temperatures. |

| Starting Material | 1-Bromonaphthalene | Requires 1,4-dibromonaphthalene for direct access to the target. |

| Workup | Exothermic quench on ice; neutralization. | Controlled quench at low temp; standard extraction. |

Recommendation: For most laboratory-scale syntheses where directness is valued, the Vilsmeier-Haack reaction on 1-bromonaphthalene is the more straightforward and operationally simpler approach. The organometallic route, while offering pinpoint regiochemical precision, adds the complexity and hazard of pyrophoric reagents and cryogenic conditions, and would necessitate starting from 1,4-dibromonaphthalene.

Conclusion

The synthesis of this compound from 1-bromonaphthalene is most effectively achieved via the Vilsmeier-Haack formylation. This method provides a direct, scalable, and high-yielding route that leverages the inherent electronic properties of the bromonaphthalene system to achieve the desired regioselectivity. While organometallic pathways are powerful tools in organic synthesis, for this specific transformation, the operational simplicity and directness of the Vilsmeier-Haack reaction make it the superior choice for both academic research and process development applications.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of this compound.

- Bouveault, L. (1904). Modes de formation et de préparation des aldéhydes saturées de la série grasse. Bull. Soc. Chim. Fr., 31, 1306–1322.

-

Wikipedia. (n.d.). Bouveault aldehyde synthesis. Available at: [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Comprehensive Organic Name Reactions and Reagents. (n.d.). Bouveault Aldehyde Synthesis. Available at: [Link]

-

Patil, S. A., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

Chem-Station. (2014). Vilsmeier-Haack Reaction. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]

-

ChemicalDesk.Com. (2011). Bouveault aldehyde synthesis. Available at: [Link]

-

chemeurope.com. (n.d.). Bouveault aldehyde synthesis. Available at: [Link]

-

SynArchive. (n.d.). Rieche Formylation. Available at: [Link]

-

Clarke, H. T., & Brethen, M. R. (n.d.). Naphthalene, 1-bromo-. Organic Syntheses Procedure. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Formylation - Common Conditions. Available at: [Link]

-

Wikipedia. (n.d.). Rieche formylation. Available at: [Link]

-

Rieche, A., Gross, H., & Höft, E. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

Wikipedia. (n.d.). 1-Bromonaphthalene. Available at: [Link]

-

Campaigne, E., & Archer, W. L. (n.d.). p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses Procedure. Available at: [Link]

-

ResearchGate. (2025). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. Available at: [Link]

-

Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Available at: [Link]

-

Beilstein Journals. (n.d.). Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers. Available at: [Link]

-

Wade, L. G., & Castro, C. E. (n.d.). NAPHTHALENE from 1-bromonaphthalene. Organic Syntheses Procedure. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Bouveault aldehyde synthesis - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. jk-sci.com [jk-sci.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Formylation - Common Conditions [commonorganicchemistry.com]

- 12. Bouveault Aldehyde Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-1-naphthaldehyde

This guide provides a comprehensive framework for the acquisition and interpretation of spectroscopic data for 4-Bromo-1-naphthaldehyde (CAS: 50672-84-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It outlines the causality behind experimental choices, predicts spectral outcomes based on molecular structure, and establishes a self-validating system for the complete characterization of this important chemical intermediate.

Introduction: The Analytical Imperative for this compound

This compound is a versatile naphthalene derivative that serves as a critical building block in organic synthesis. Its unique structure, featuring a naphthalene core substituted with a bromine atom and an aldehyde group, makes it a valuable precursor for pharmaceuticals and agrochemicals, notably in the synthesis of chalcones and flavones with significant antimicrobial activity.[1]

Given its role as a foundational reagent, verifying the identity, purity, and structural integrity of this compound is paramount. Spectroscopic analysis provides the definitive fingerprint of the molecule. This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) to achieve an unambiguous characterization.

Molecular Properties and Structure

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 50672-84-9 | [2][3][4] |

| Molecular Formula | C₁₁H₇BrO | [4] |

| Molecular Weight | 235.08 g/mol | |

| Physical Form | Solid | [2][4] |

| IUPAC Name | 4-bromonaphthalene-1-carbaldehyde | [2] |

| SMILES | C1=CC=C2C(=C1)C(=CC=C2Br)C=O | |

| InChI Key | SESASPRCAIMYLA-UHFFFAOYSA-N | [2] |

The Spectroscopic Workflow: An Integrated Approach

The comprehensive analysis of this compound relies not on a single technique, but on the convergence of multiple spectroscopic methods. Each technique provides a unique piece of the structural puzzle. The logical flow of this analysis is designed to be self-validating, where the hypothesis from one technique is confirmed or refined by the next.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the key signatures will be the aldehyde C-H stretch, the conjugated carbonyl (C=O) stretch, aromatic C=C stretches, and the C-Br stretch. The conjugation of the aldehyde with the naphthalene ring is expected to lower the C=O stretching frequency compared to a non-conjugated aldehyde.

Experimental Protocol: KBr Pellet Method

As this compound is a solid, the KBr pellet method is a standard and reliable technique.

-

Sample Preparation: Gently grind ~1-2 mg of the solid sample with an agate mortar and pestle. [5]2. Mixing: Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the sample. [5]The goal is a homogenous mixture with a sample concentration of ~1%.

-

Pellet Formation: Transfer the mixture to a pellet die. Apply pressure using a hydraulic press (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Analysis:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the instrument's sample holder.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹. A typical analysis involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Predicted Data & Interpretation

The IR spectrum will provide clear evidence for the key functional groups.

Table 2: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Interpretation & Causality |

|---|---|---|

| ~3050 | Aromatic C-H Stretch | Indicates the presence of hydrogens attached to the sp² hybridized carbons of the naphthalene ring. |

| ~2820 & ~2720 | Aldehyde C-H Stretch | This characteristic pair of medium-intensity bands (Fermi doublet) is a definitive indicator of an aldehyde functional group. [6] |

| ~1690 | Conjugated C=O Stretch | A strong, sharp absorption. Its position below 1700 cm⁻¹ confirms that the carbonyl group is conjugated with the aromatic naphthalene system, which weakens the C=O bond and lowers its vibrational frequency. [6] |

| 1600-1450 | Aromatic C=C Stretch | Multiple sharp bands in this region are characteristic of the naphthalene aromatic ring system. |

| ~825 | C-H Out-of-Plane Bending | A strong band in this region is often indicative of the substitution pattern on the aromatic ring. |

| ~550 | C-Br Stretch | A weaker absorption in the far-IR region, confirming the presence of the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Causality: NMR spectroscopy provides the most detailed structural information by mapping the chemical environment of every ¹H (proton) and ¹³C (carbon) atom. The chemical shift of each nucleus is influenced by electron density and the magnetic fields of neighboring atoms, while spin-spin coupling reveals the connectivity between adjacent protons.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a 1D proton spectrum with a 90° pulse.

-

Use a spectral width of approximately 12 ppm.

-

Acquisition time of ~3 seconds and a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a spectral width of approximately 220 ppm.

-

A longer acquisition time and relaxation delay will be required due to the lower sensitivity of the ¹³C nucleus.

-

Predicted ¹H NMR Data & Interpretation

The ¹H NMR spectrum will show signals for the aldehyde proton and the six aromatic protons. The aldehyde proton will be the most downfield due to the strong deshielding effect of the carbonyl group. The proton adjacent to the aldehyde (H8) will also be significantly downfield due to the carbonyl's magnetic anisotropy.

Table 3: Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted J (Hz) | Interpretation & Causality |

|---|---|---|---|---|

| CHO | ~10.2 | Singlet (s) | - | Highly deshielded by the electronegative oxygen and magnetic anisotropy of the C=O bond. |

| H8 | ~9.2 | Doublet (d) | ~8.5 | Strongly deshielded by the peri-interaction and anisotropic effect of the adjacent aldehyde group. Coupled to H7. |

| H5 | ~8.2 | Doublet (d) | ~8.5 | Deshielded due to its position on the aromatic ring. Coupled to H6. |

| H2 | ~8.0 | Doublet (d) | ~7.5 | Deshielded by the adjacent aldehyde group. Coupled to H3. |

| H3 | ~7.8 | Doublet (d) | ~7.5 | Coupled to H2. Its chemical shift is influenced by the adjacent bromine atom. |

| H7 | ~7.7 | Triplet (t) | ~7.8 | Appears as a triplet due to coupling with both H6 and H8. |

| H6 | ~7.6 | Triplet (t) | ~7.8 | Appears as a triplet due to coupling with both H5 and H7. |

Predicted ¹³C NMR Data & Interpretation

The proton-decoupled ¹³C NMR spectrum is predicted to show 11 distinct signals, one for each unique carbon atom.

Table 4: Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted δ (ppm) | Interpretation & Causality |

|---|---|---|

| C=O | ~192 | Aldehyde Carbonyl: The most downfield signal, characteristic of aldehyde carbons. |

| C1, C4, C4a, C8a | 130 - 140 | Quaternary Carbons: These four carbons lacking attached protons will generally have lower intensity peaks. C1 (attached to CHO) and C4 (attached to Br) will be significantly affected by their substituents. The C-Br bond will cause a notable upfield shift for C4 compared to an unsubstituted carbon. |

| C2, C3, C5, C6, C7, C8 | 124 - 130 | Protonated Aromatic Carbons: These signals correspond to the six carbons bearing hydrogen atoms in the aromatic region. |

Conclusion: A Self-Validating Structural Dossier

By systematically applying this integrated spectroscopic workflow, a researcher can build a complete and self-validating dossier for this compound. The mass spectrum confirms the molecular weight and the presence of bromine. The FT-IR spectrum validates the presence of the critical aldehyde and aromatic functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the atomic connectivity, confirming the precise arrangement of atoms in the molecule. This rigorous, multi-faceted approach ensures the highest degree of confidence in the identity and quality of this essential synthetic building block, underpinning the integrity of subsequent research and development efforts.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of this compound. Retrieved from Google Search. 2. National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4640413, this compound. Retrieved January 8, 2026, from [Link]. 3. University of California, Los Angeles (n.d.). 4406 GC-MS procedure and background. Retrieved from [Link].

-

Scion Instruments (n.d.). Sample preparation GC-MS. Retrieved from [Link].

-

University of Wisconsin-Madison (n.d.). Sample preparation for FT-IR. Retrieved from [Link].

-

Drawell (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link].

-

Iowa State University (n.d.). NMR Sample Preparation. Retrieved from [Link].

-

University of California, Davis (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link].

-

NPTEL (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]. 10. University of Southern Maine (n.d.). Spectroscopy Tutorial: Example 8. Retrieved from [Link]. [6]11. Vibhute, Y. B., et al. (2010). Synthesis and antimicrobial activity of some new chalcones and flavones containing substituted naphthalene moiety. Journal of Chemical and Pharmaceutical Research, 2(1), 310-314.

Sources

- 1. This compound | C11H7BrO | CID 4640413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-napthaldehyde | 50672-84-9 | ACA67284 [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. jocpr.com [jocpr.com]

4-Bromo-1-naphthaldehyde: A Comprehensive Technical Guide to Safe Handling and Application for Research and Development Professionals

Executive Summary

4-Bromo-1-naphthaldehyde is a valuable and versatile intermediate in the fields of organic synthesis, particularly for pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring a naphthalene core substituted with a bromine atom and a reactive aldehyde group, provides a powerful tool for constructing complex molecular architectures.[2] However, the very features that make it synthetically useful also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth analysis of the safety, handling, and reactivity of this compound, designed for researchers, scientists, and drug development professionals. It moves beyond standard safety data to explain the chemical causality behind the required precautions, ensuring a culture of safety and scientific integrity in the laboratory.

Physicochemical Properties and Hazard Identification

A foundational understanding of a compound's properties is the first step in safe handling. This section details the identity, classification, and toxicological profile of this compound.

Chemical Identity and Properties

| Property | Value | Source(s) |

| CAS Number | 50672-84-9 | [1][3] |

| Molecular Formula | C₁₁H₇BrO | [1][3] |

| Molecular Weight | 235.08 g/mol | [1] |

| Appearance | Solid (Off-White to Pale Beige) | [3][4] |

| Melting Point | Approximately 83°C | [5] |

| Boiling Point | ~359.4 °C (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1][6]

-

Pictogram:

- (GHS07)

-

Hazard Statements:

Toxicological Profile

The hazards associated with this compound stem from its chemical structure, specifically the reactive aldehyde group and the halogenated aromatic system.

-

Skin and Eye Irritation: Aldehydes are known to be irritants. The electrophilic nature of the aldehyde's carbonyl carbon allows it to react with nucleophilic residues in skin proteins and mucous membranes, leading to irritation and potential sensitization.[10] Direct contact with the eyes can cause serious, potentially damaging, irritation.[7][9]

-

Respiratory Irritation: As a fine solid powder, this compound can be easily aerosolized.[7] Inhalation of this dust can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[7][9][11]

-

Ingestion: The compound is considered harmful if swallowed, with potential for gastrointestinal irritation.[1][8]

Chemical Reactivity and Incompatibilities: The "Why" Behind the Precautions

Understanding the chemical reactivity of this compound is paramount to preventing incidents in a research setting. Its utility as a synthon is also the source of its primary chemical hazards.

Reactivity Profile

The aldehyde functional group is the primary site of reactivity. It is highly susceptible to:

-

Nucleophilic Attack: The electrophilic carbonyl carbon readily reacts with a wide range of nucleophiles. This is the basis for its use in forming new carbon-carbon and carbon-heteroatom bonds, but it also means it can react with biological molecules, contributing to its irritant properties.[3]

-

Oxidation: Aldehydes can be easily oxidized to carboxylic acids. This reactivity is the reason for its incompatibility with strong oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol using standard reducing agents.

The bromo-naphthyl group also influences reactivity. The bulky aromatic system can provide steric hindrance, while the bromine atom can participate in cross-coupling reactions or be a target for metallation. Thermal decomposition can lead to the release of hazardous vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.[12]

Incompatible Materials

To prevent hazardous reactions, this compound must be kept away from the following classes of chemicals:

-

Strong Oxidizing Agents: Contact can lead to vigorous, potentially explosive, exothermic reactions.

-

Strong Bases: Bases can catalyze aldol-type condensation reactions or other unwanted and potentially exothermic side reactions.

-

Strong Reducing Agents: These will react with the aldehyde group, often in a highly exothermic manner.

-

Metals: Some metals may catalyze decomposition or other hazardous reactions.[9]

Standard Operating Procedures for Safe Handling

A systematic approach to handling, from receipt of the material to its final use, is essential.

Engineering Controls

-

Chemical Fume Hood: All work involving the handling of solid this compound or its solutions must be conducted in a properly functioning chemical fume hood.[12] This is the primary engineering control to prevent inhalation of the powder and to contain any accidental spills or releases of vapors.[13]

-

Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is the last line of defense and must be worn at all times when handling this chemical.[14][15]

-

Eye and Face Protection: Chemical splash goggles are mandatory.[14] A face shield should be worn over the goggles when there is a significant risk of splashing or dust generation.[10]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[14] Gloves should be inspected before use and changed immediately if contamination occurs.

-

Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[10] Long pants and closed-toe shoes are mandatory laboratory attire.[10]

Step-by-Step Handling Protocol

-